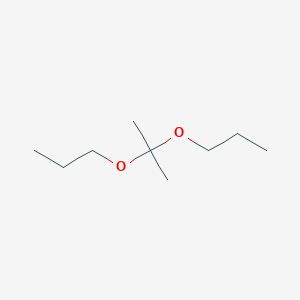

2,2-Dipropoxypropane

Description

Contextual Significance in Organic Chemistry and Chemical Synthesis

In the realm of organic chemistry, the significance of 2,2-Dipropoxypropane lies primarily in its function as a protecting group for diols and as a synthon in various chemical transformations. Ketals, in general, are derivatives of ketones, formed by the reaction of a ketone with two equivalents of an alcohol. nist.gov This reaction is reversible and acid-catalyzed. wikipedia.org The stability of the ketal linkage under neutral or basic conditions, coupled with its ready removal under acidic conditions, makes it an ideal protective group for the carbonyl functionality of ketones. nist.gov

The formation of ketals like this compound is a cornerstone of multistep organic synthesis. When a molecule contains multiple functional groups, it is often necessary to temporarily block the reactivity of one group while transformations are carried out on another. oxfordsciencetrove.com The ketal group serves as a reliable mask for the carbonyl group of acetone (B3395972), from which this compound is derived.

Overview of Foundational Research Trajectories

The historical trajectory of research into ketals is intertwined with the development of our understanding of carbonyl chemistry. While the specific timeline for the first synthesis of this compound is not extensively documented in early literature, the foundational principles of its formation were established through the study of acetals and ketals in the late 19th and early 20th centuries. The IUPAC has since deprecated the term "ketal" in favor of the more general term "acetal," which now encompasses both aldehyde- and ketone-derived structures. wikipedia.org

Early investigations into the reactions of ketones with alcohols in the presence of acid catalysts laid the groundwork for the synthesis of a wide array of ketals. oxfordsciencetrove.com The development of techniques to drive the equilibrium of this reversible reaction towards the formation of the ketal, such as the removal of water, was a significant advancement. wikipedia.org Research into compounds like 2,2-dimethoxypropane (B42991), a close analog of this compound, has been more extensive and provides much of the foundational knowledge applicable to its dipropoxy counterpart. nist.gov

Scope and Objectives of Contemporary Scholarly Inquiry into Ketal Chemistry

Contemporary research in ketal chemistry is vibrant and multifaceted, with several key objectives driving scholarly inquiry. A major focus is the development of more environmentally benign and efficient methods for ketal synthesis, aligning with the principles of green chemistry. ijesrr.orgjetir.orgsolubilityofthings.comrroij.com This includes the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions to minimize waste and avoid the use of corrosive and hazardous traditional catalysts like mineral acids. pku.edu.cn

Another significant area of research is the expansion of the applications of ketals beyond their traditional role as protecting groups. This includes their use as intermediates in the synthesis of complex molecules, as fuel additives, and in the development of novel materials. pku.edu.cn Furthermore, there is ongoing research into the subtle mechanistic details of ketal formation and hydrolysis, which can lead to the development of more selective and efficient synthetic methods. pku.edu.cnorganicchemexplained.com The overarching goal of this contemporary research is to enhance the utility of ketals like this compound in a manner that is both synthetically powerful and environmentally responsible. ijesrr.orgjetir.orgsolubilityofthings.comrroij.comijraset.com

Detailed Research Findings

Chemical and Physical Properties of this compound

This compound is a colorless liquid with properties characteristic of an acyclic ketal. While extensive experimental data for this specific compound is not as widely published as for its lower molecular weight analogs, its properties can be reliably inferred from available data and comparison with similar compounds.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₂ | evitachem.com |

| Molecular Weight | 160.25 g/mol | evitachem.com |

| Appearance | Colorless liquid | ijraset.com |

| Boiling Point | Not definitively reported; expected to be higher than 2,2-dimethoxypropane (83 °C) | docbrown.info |

| Density | Not definitively reported; expected to be comparable to similar ethers | ijraset.com |

| Solubility | Soluble in organic solvents; limited solubility in water | ijraset.com |

Spectroscopic Data of this compound and its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for this compound)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~3.4 | t | 4H | -O-CH ₂-CH₂-CH₃ |

| ¹H | ~1.5 | sextet | 4H | -O-CH₂-CH ₂-CH₃ |

| ¹H | ~1.3 | s | 6H | -C(CH ₃)₂- |

| ¹H | ~0.9 | t | 6H | -O-CH₂-CH₂-CH ₃ |

| ¹³C | ~100 | s | 1C | -C (CH₃)₂- |

| ¹³C | ~63 | t | 2C | -O-C H₂-CH₂-CH₃ |

| ¹³C | ~24 | s | 2C | -C(C H₃)₂- |

| ¹³C | ~23 | t | 2C | -O-CH₂-C H₂-CH₃ |

| ¹³C | ~10 | q | 2C | -O-CH₂-CH₂-C H₃ |

Note: Predicted values are based on the known spectra of 2,2-dimethoxypropane and standard chemical shift tables. The multiplicity is indicated as s (singlet), t (triplet), and sextet.

Infrared (IR) Spectroscopy (Characteristic Absorptions for Acyclic Ketals)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2845 | Strong | C-H stretching (alkane) |

| 1470 - 1370 | Medium | C-H bending (alkane) |

| 1150 - 1060 | Strong | C-O stretching (ether linkage) |

Note: The absence of a strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the absence of a carbonyl (C=O) group, confirming the formation of the ketal. nist.gov

Mass Spectrometry (MS) (Predicted Fragmentation for this compound)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of ketals. The molecular ion peak ([M]⁺) would be at m/z 160. Key fragmentation pathways would involve the loss of alkoxy and alkyl groups.

| m/z | Proposed Fragment |

| 145 | [M - CH₃]⁺ |

| 117 | [M - C₃H₇]⁺ |

| 101 | [M - OC₃H₇]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The fragmentation pattern of 2,2-dimethoxypropane shows a base peak corresponding to the loss of a methoxy (B1213986) group, followed by the loss of formaldehyde (B43269). A similar pattern would be expected for this compound. nist.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

66379-69-9 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,2-dipropoxypropane |

InChI |

InChI=1S/C9H20O2/c1-5-7-10-9(3,4)11-8-6-2/h5-8H2,1-4H3 |

InChI Key |

RNOCQESTKSYZTE-UHFFFAOYSA-N |

SMILES |

CCCOC(C)(C)OCCC |

Canonical SMILES |

CCCOC(C)(C)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dipropoxypropane

Ketalization Reactions from Ketone Precursors

The most direct pathway to 2,2-Dipropoxypropane involves the acid-catalyzed reaction between acetone (B3395972) and 1-propanol (B7761284). This process is analogous to the synthesis of 2,2-dimethoxypropane (B42991) from acetone and methanol (B129727), a well-established industrial process google.comgoogle.com.

The reaction proceeds via the protonation of the carbonyl oxygen of acetone by an acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by 1-propanol. This forms a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and reaction with a second molecule of 1-propanol to yield this compound and water. Effective removal of water is critical to drive the reaction to completion spegroup.ru.

Homogeneous acid catalysts are frequently utilized due to their high catalytic activity. Prominent examples include strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (p-TsOH) spegroup.rugoogle.commdpi.comajgreenchem.comajgreenchem.comresearchgate.net.

p-Toluenesulfonic Acid (p-TsOH): p-TsOH is a highly effective and commonly used homogeneous acid catalyst for acetalization reactions. It offers strong acidity and is less corrosive and volatile than mineral acids, often leading to higher yields in similar processes google.com. In related acetal (B89532) synthesis, p-TsOH has been reported to achieve yields as high as 91% under optimized conditions .

Sulfuric Acid (H₂SO₄): Sulfuric acid is a potent catalyst that can efficiently promote the ketalization of acetone with 1-propanol. However, its strong acidity can sometimes lead to unwanted side reactions or degradation, and it presents challenges related to equipment corrosion and difficult catalyst separation mdpi.comajgreenchem.com. In comparative studies for similar acetal formations, sulfuric acid has demonstrated good activity, yielding approximately 78% under specific conditions .

Heterogeneous acid catalysts, such as solid acid resins, offer significant advantages, including straightforward separation from the reaction mixture, reusability, and reduced environmental impact and equipment corrosion mdpi.combenthamopen.comdupont.comarkat-usa.org.

Amberlyst-15: Amberlyst-15 is a widely recognized macroporous, strongly acidic ion-exchange resin that serves as an effective heterogeneous catalyst for acetalization. Its sulfonic acid groups provide the necessary catalytic sites. While it may require slightly more demanding conditions (e.g., higher temperatures or longer reaction times) compared to some homogeneous catalysts, its recyclability and ease of handling are significant benefits benthamopen.comdupont.comarkat-usa.orgresearchgate.net. For the synthesis of a similar acetal, Amberlyst-15 has achieved yields of 85% under specific reaction parameters .

Comparative Performance of Acid Catalysts in Acetalization

The following table illustrates the comparative performance of various acid catalysts in related acetalization reactions, providing insight into their efficacy in terms of yield, temperature, and reaction time.

| Catalyst | Concentration (wt%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ (Homogeneous) | 1.0 | 85 | 5 | 78 | |

| p-TsOH (Homogeneous) | 0.5 | 80 | 6 | 91 | |

| Amberlyst-15 (Heter.) | 2.0 | 100 | 3 | 85 |

Advanced Synthetic Strategies

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and separation within a single unit. This is particularly advantageous for equilibrium-limited reactions like ketalization, as it continuously removes products (this compound) and/or byproducts (water) from the reaction zone via distillation, thereby shifting the reaction equilibrium and increasing conversion rates google.comsrce.hrmpg.desc.edu. This integrated approach can lead to higher yields, reduced energy consumption, and lower capital costs compared to conventional reactor-separator setups sc.edu. Studies on similar ketalization processes have demonstrated the effectiveness of reactive distillation in achieving high conversion rates google.com.

Compound List:

this compound

Acetone

1-Propanol

Water

Sulfuric Acid (H₂SO₄)

p-Toluenesulfonic Acid (p-TsOH)

Amberlyst-15

Emerging Catalytic Approaches

Emerging catalytic strategies are continuously being explored to improve the synthesis of acetals and ketals, including this compound.

Enzymatic Ketalization: While specific research detailing the enzymatic synthesis of this compound was not found within the scope of this review, enzymatic catalysis represents a growing area in green chemistry. Enzymes offer high selectivity and operate under mild conditions, potentially reducing byproduct formation and energy consumption. Studies on enzymatic synthesis for other organic molecules demonstrate its potential for forming ester and amide bonds, and in some cases, for specific acetal formations frontiersin.orgnih.govrsc.org. The application of biocatalysts for ketalization processes is an active area of research, aiming to provide more environmentally benign synthetic pathways.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to increased yields and reduced reaction times compared to conventional heating methods. This technique has been successfully applied to a wide range of organic transformations, including the formation of acetals and ketals organic-chemistry.orgarabjchem.orgmjcce.org.mkmdpi.comrsc.org. By efficiently transferring energy to the reaction mixture, microwave heating can facilitate faster kinetics and potentially overcome activation energy barriers, making it a promising approach for optimizing the synthesis of compounds like this compound.

Process Optimization and Yield Enhancement in Ketal Synthesis

Optimizing the synthesis of this compound involves strategies to maximize yield and improve process efficiency.

Strategies for Reaction Equilibrium Manipulation

The acetalization reaction is an equilibrium-limited process where water is a byproduct. To drive the reaction towards the formation of this compound, effective removal of water is crucial.

Catalyst Performance and Recyclability Studies

The choice and performance of the catalyst are critical factors in achieving high yields and efficient synthesis of this compound.

Catalyst Performance: Various acid catalysts have been evaluated for acetalization reactions. Comparative studies have shown that p-toluenesulfonic acid (p-TsOH) can achieve high yields, up to 91%, attributed to its strong acidity and low volatility . Other catalysts like sulfuric acid (H₂SO₄) and gaseous hydrogen chloride (HCl) have also been employed, yielding slightly lower results . Heterogeneous catalysts, such as Amberlyst-15, offer the advantage of easier separation and potential for recycling but may require elevated temperatures for optimal performance . A specific study on the synthesis of 1,1-dipropoxypropane (B106987) from n-propanol using a Cr/Activated Carbon (Cr/AC) catalyst reported a maximum conversion of 65.0% under optimized conditions (450 °C, 5 g catalyst, 0.10 mL/min alcohol flow rate) capes.gov.br.

Catalyst Recyclability: The recyclability of catalysts is a key aspect of sustainable chemical processes. Heterogeneous catalysts, like Amberlyst-15, are amenable to recycling due to their ease of separation from the reaction mixture through filtration researchgate.net. While specific detailed studies on the recyclability of Cr/AC for this compound synthesis were not found, the development of recyclable catalytic systems is a significant trend in chemical manufacturing researchgate.netmdpi.commdpi.comnih.gov. The ability to reuse a catalyst multiple times without significant loss of activity contributes to reduced operational costs and environmental impact.

Catalyst Performance Comparison in Ketal Synthesis

| Catalyst | Concentration (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |

| H₂SO₄ | 1.0 | 85 | 5 | 78 | Strong acid, potential for side reactions. |

| HCl (gas) | 0.8 | 90 | 4 | 82 | Corrosive gas, requires specialized handling. |

| p-TsOH | 0.5 | 80 | 6 | 91 | High yield, good acidity, low volatility. |

| Amberlyst-15 | 2.0 | 100 | 3 | 85 | Heterogeneous, recyclable, requires higher temperatures. |

| Cr/Activated Carbon | 5 g (per optimization) | 450 | Varies | 65.0 | Synthesized from n-propanol; optimization for temperature, catalyst amount, and flow rate. |

*Data synthesized from industrial acetalization practices and specific catalyst studies capes.gov.br.

Alternative Synthetic Routes from Cyclic Ketal Precursors

While the primary synthesis of this compound involves the direct reaction of propionaldehyde (B47417) and propanol (B110389), alternative routes are often explored for related compounds. However, specific literature detailing the synthesis of this compound starting from cyclic ketal precursors was not identified in the reviewed sources. The typical synthesis of cyclic ketals involves the reaction of carbonyl compounds with diols organic-chemistry.orgnih.govgoogle.comorganic-chemistry.org, rather than using them as starting materials for acyclic ketals like this compound.

Reaction Pathways and Mechanistic Studies of 2,2 Dipropoxypropane

Mechanistic Elucidation of Ketal Formation

The synthesis of 2,2-Dipropoxypropane involves the reaction of acetone (B3395972) with two equivalents of propanol (B110389) under acidic catalysis. This process is a reversible equilibrium reaction that requires specific conditions to drive towards product formation.

The formation of this compound proceeds through a series of acid-catalyzed steps, initiating with the carbonyl group of acetone and the nucleophilic attack by propanol. The general mechanism for ketal formation, applicable to this compound, involves:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetone carbonyl group, increasing the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.comyoutube.com

Nucleophilic Attack by Alcohol: A molecule of propanol acts as a nucleophile, attacking the activated carbonyl carbon. This addition forms a tetrahedral intermediate, which, after proton transfer, yields a hemiacetal (or hemiketal in this case). chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.comlibretexts.org

Elimination of Water: The protonated hydroxyl group departs as a molecule of water, generating a resonance-stabilized carbocation, specifically an oxycarbenium ion. chemistrysteps.comyoutube.comlibretexts.org

Second Nucleophilic Attack: A second molecule of propanol attacks the electrophilic oxycarbenium ion. chemistrysteps.comyoutube.com

Deprotonation: The final step involves the loss of a proton from the newly attached propanol moiety, regenerating the acid catalyst and yielding the neutral this compound product. chemistrysteps.commasterorganicchemistry.comyoutube.com

The kinetics of ketal formation are influenced by several factors. As an equilibrium reaction, the process must be driven to completion.

Catalyst Concentration: The rate of ketalization is dependent on the concentration of the acid catalyst. While a catalyst is essential to activate the carbonyl and facilitate the reaction, excessive acid can lead to unwanted side reactions or hydrolysis of the formed ketal. acs.orgnih.gov

Water Removal: The formation of ketals liberates water, which can hydrolyze the product back to the starting materials. Therefore, efficient removal of water is critical for achieving high yields. Techniques such as azeotropic distillation using a Dean-Stark apparatus or the use of drying agents like molecular sieves are commonly employed to shift the equilibrium towards ketal formation. youtube.comacs.orgwikipedia.orglibretexts.org

Reaction Temperature and Time: Higher temperatures generally increase reaction rates, but must be balanced against potential degradation or side reactions. Reaction times vary depending on the specific reactants, catalyst, and conditions, often ranging from a few hours to drive the reaction to completion.

Hydrolysis and Ketal Cleavage Mechanisms

The stability of ketals like this compound is significantly lower under acidic conditions compared to basic conditions, making them useful as protecting groups that can be selectively removed.

The hydrolysis of this compound to regenerate acetone and propanol is a facile process under acidic aqueous conditions. This mechanism is essentially the reverse of the ketal formation pathway:

Protonation of a Ketal Oxygen: One of the propoxy oxygen atoms of this compound is protonated by the acid catalyst. chemistrysteps.comacs.orglibretexts.org

Elimination of Propanol: The protonated propoxy group leaves as a molecule of propanol, generating a resonance-stabilized oxycarbenium ion. acs.orglibretexts.org

Nucleophilic Attack by Water: A molecule of water attacks the electrophilic carbon of the oxycarbenium ion, forming a protonated hemiacetal intermediate. chemistrysteps.comacs.orglibretexts.org

Proton Transfer and Elimination of Second Propanol: The hydroxyl group of the hemiacetal is protonated. This moiety then leaves as a molecule of propanol, forming a protonated carbonyl species (protonated acetone). chemistrysteps.comacs.org

Deprotonation: The final step involves the loss of a proton from the protonated acetone, yielding the free carbonyl compound and regenerating the acid catalyst. chemistrysteps.comacs.org

While specific studies on the selective cleavage of this compound in complex systems are not detailed in the provided literature, general principles of ketal selectivity are well-established. The rate of hydrolysis for ketals can be influenced by steric and electronic factors of the substituents on the central carbon and the alkoxy groups. For instance, terminal isopropylidene ketals (acetonides) are often more readily hydrolyzed than internal ones due to less steric hindrance. tsijournals.com In molecules containing multiple protecting groups, the choice of acid and reaction conditions (e.g., concentration, temperature, solvent) can be fine-tuned to achieve selective deprotection of one ketal over another, or of a ketal over other types of protecting groups. acs.orgtsijournals.com The relative stability of cyclic versus acyclic ketals also plays a role, with cyclic acetals generally exhibiting greater stability towards hydrolysis due to entropic factors favoring intramolecular reactions upon protonation. total-synthesis.comchemtube3d.com

Transformations as a Chemical Reagent

This compound functions primarily as a protecting group for the carbonyl functionality of acetone. By converting the reactive aldehyde or ketone into a ketal, its susceptibility to nucleophilic attack, reduction by hydrides, and reactions with organometallic reagents is significantly diminished. This allows for selective chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl. Once the desired reactions are completed, the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis. masterorganicchemistry.comlibretexts.orgacs.orgwikipedia.orgtotal-synthesis.comevitachem.comorganic-chemistry.orgwikipedia.org

Beyond its role as a protecting group, the ketal moiety itself can undergo certain transformations, though these are less common than its deprotection. For example, under specific conditions, substitution reactions might occur where one of the propoxy groups is replaced. evitachem.com However, its primary utility in synthesis lies in its reversible protection of carbonyls.

Advanced Applications in Chemical Synthesis and Other Disciplines

Application as a Reagent in Organic Synthesis

In the field of organic synthesis, 2,2-dipropoxypropane serves as a valuable reagent, primarily for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.

Role in Selective Functional Group Transformations

A key application of this compound in organic synthesis is its role as a protecting group for diols. cem.compearson.com In multi-step syntheses, it is often necessary to temporarily block reactive hydroxyl groups to prevent them from interfering with reactions at other sites in the molecule. zmsilane.comharvard.edu this compound reacts with 1,2- and 1,3-diols in the presence of an acid catalyst to form a cyclic acetal (B89532), known as a propylidene acetal. This transformation effectively masks the diol functionality.

The formation of the propylidene acetal is a reversible process, and the diol can be readily regenerated by treatment with aqueous acid. organic-chemistry.org This allows for the selective protection and deprotection of diol moieties within a complex molecular framework, a crucial strategy in the total synthesis of natural products and other intricate organic molecules. nih.govrsc.org The stability of the propylidene acetal under various reaction conditions, such as those involving basic reagents or certain oxidizing and reducing agents, makes it a robust protecting group.

| Protected Functional Group | Reagents for Protection | Reagents for Deprotection |

| 1,2-Diols | This compound, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, H2SO4) |

| 1,3-Diols | This compound, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, H2SO4) |

Intermediate in the Synthesis of Fine Chemicals

While direct evidence for the use of this compound as an intermediate in the large-scale synthesis of specific fine chemicals is not extensively documented in publicly available literature, its structural analog, 2,2-dimethoxypropane (B42991), serves as a key intermediate in the synthesis of vitamins, such as Vitamin E and A, and various carotenoids. The chemical similarities suggest that this compound could potentially be utilized in analogous synthetic routes.

The role of such acetals in these syntheses often involves their ability to act as a source of a protected acetone (B3395972) unit or to facilitate specific carbon-carbon bond formations. These intermediates are crucial in building the complex carbon skeletons of many fine chemicals and pharmaceuticals. nih.gov The application of this compound in this context would likely be in specialized cases where the propoxy group offers advantages in terms of solubility, reactivity, or stereochemical control compared to its methoxy (B1213986) counterpart.

Contributions to Material Science

The potential of this compound extends beyond traditional organic synthesis into the realm of material science, where it is being explored as a building block for novel materials with tailored properties.

Application in Organic Templating Processes for Novel Material Synthesis

The synthesis of porous materials with controlled pore sizes and structures is a significant area of materials research. harvard.edunih.gov Organic templating is a common strategy where an organic molecule, or "template," directs the formation of an inorganic network around it. nih.govresearchgate.net Subsequent removal of the template leaves behind a porous structure.

While specific studies detailing the use of this compound as a primary templating agent are not widely reported, its molecular structure suggests potential in this area. As a relatively small organic molecule with specific steric and electronic properties, it could influence the self-assembly processes during the formation of materials like mesoporous silica. mdpi.comsciopen.com The size and shape of the template molecule can play a crucial role in determining the final pore architecture of the material. smolecule.comresearchgate.net

Potential as a Precursor in Polymer Chemistry

Polyacetals are a class of polymers known for their desirable mechanical properties. researchgate.netthecompoundcompany.com These polymers are typically synthesized from formaldehyde (B43269) or its cyclic trimer, trioxane. thecompoundcompany.com Given that this compound is an acetal, it holds potential as a monomer or a chain extender in the synthesis of novel polyacetal or polyester (B1180765) structures. thecompoundcompany.comox.ac.ukwikipedia.org

Investigation in Electrochemical Systems

The search for improved electrolytes is a critical aspect of battery research. researchgate.netmanavchem.com Electrolytes play a crucial role in the transport of ions between the electrodes of a battery. The properties of the electrolyte, such as ionic conductivity and electrochemical stability, directly impact the performance and safety of the battery.

While research on this compound in electrochemical systems is limited, studies on the closely related compound 2,2-dimethoxypropane have shown its potential as an electrolyte additive in lithium-ion batteries. ox.ac.uk Additives can enhance the performance of the electrolyte by, for example, improving the formation of a stable solid-electrolyte interphase (SEI) on the anode. The investigation of this compound in similar applications could be a promising area of research, potentially offering advantages in terms of electrochemical stability or solubility of lithium salts. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy would be essential in characterizing the electrochemical behavior of electrolytes containing this compound. nih.govucl.ac.uknih.goviupac.orguib.norug.nlmdpi.comnih.govresearchgate.netmdpi.com

Environmental Research Contexts

The study of volatile organic compounds (VOCs) is a critical aspect of environmental research, as these compounds can have significant impacts on air quality and atmospheric chemistry. While specific studies focusing on this compound as a target analyte in VOC release studies are not readily found, the methodologies for its detection and quantification can be inferred from general practices in environmental analysis.

In the context of VOC release studies, the detection and quantification of a specific compound like this compound would rely on established analytical techniques. The primary method for identifying and measuring VOCs in environmental samples is gas chromatography (GC) coupled with a suitable detector.

For the analysis of this compound, the typical workflow would involve:

Sample Collection: Air samples would be collected from the area of interest using sorbent tubes or whole air canisters. The choice of sorbent material would be crucial to efficiently trap a semi-volatile compound like this compound.

Sample Preparation: For samples collected on sorbent tubes, thermal desorption would be used to release the trapped VOCs into the GC system. For canister samples, a pre-concentration step might be necessary to achieve the required detection limits.

Gas Chromatography (GC): The vaporized sample would be introduced into a GC column. The column's stationary phase would be selected based on its ability to separate this compound from other VOCs present in the sample. The retention time, the time it takes for the compound to travel through the column, would be a key identifier.

Detection: A mass spectrometer (MS) is the most common detector for the unambiguous identification and quantification of organic compounds. The mass spectrometer would ionize the molecules eluting from the GC column and separate them based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for this compound.

Quantification would be achieved by creating a calibration curve using certified reference standards of this compound at known concentrations. By comparing the response of the detector to the sample with the calibration curve, the concentration of the compound in the original environmental sample can be determined.

While no specific studies detailing the detection and quantification of this compound in VOC release studies were identified, the table below provides a hypothetical summary of the analytical parameters that would be relevant for such an analysis.

| Analytical Parameter | Technique/Method | Description |

|---|---|---|

| Sampling | Sorbent Tubes (e.g., Tenax TA) / Whole Air Canisters | Collection of air samples containing potential VOCs. |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of individual compounds. |

| Ionization Mode | Electron Ionization (EI) | Standard method for generating reproducible mass spectra. |

| Quantification | External Standard Calibration | Use of certified standards to determine concentration. |

| Detection Limit | Dependent on instrumentation and sample volume | The lowest concentration that can be reliably detected. |

Industrial Process Facilitation (e.g., Reactor Fouling Reduction)

Reactor fouling, the deposition of unwanted material on reactor surfaces, is a significant issue in the chemical industry, leading to reduced efficiency, increased energy consumption, and production downtime. While certain chemical additives can be used to mitigate fouling, there is no specific information in the reviewed literature indicating the use of this compound for this purpose.

Theoretically, a compound's ability to reduce reactor fouling could stem from several properties, such as acting as a solvent to prevent the precipitation of fouling precursors, or by reacting with potential foulants to form more soluble species. Acetals and ketals are generally stable under neutral and basic conditions but can hydrolyze in the presence of acid. This reactivity profile might limit their application in certain industrial processes where acidic conditions are present.

In the context of polymerization reactions, where fouling can be caused by unwanted polymer buildup, inhibitors or retarders are often added. These are typically compounds that can terminate radical chains or otherwise interfere with the polymerization mechanism. While some organic compounds can act as chain transfer agents to control polymer molecular weight, there is no evidence to suggest that this compound is specifically employed to reduce reactor fouling in industrial polymerization processes.

Given the lack of specific research on this application, a data table detailing research findings cannot be provided. The potential utility of any compound in reducing reactor fouling would be highly dependent on the specific process, the nature of the foulant, and the operating conditions of the reactor.

Analytical Methodologies for 2,2 Dipropoxypropane

Advanced Chromatographic Techniques for Detection and Quantification

Advanced chromatographic techniques are indispensable for the analysis of 2,2-dipropoxypropane, enabling its separation from complex mixtures, and accurate quantification. These methods are crucial for ensuring product purity, monitoring reaction progress, and for quality control in industrial applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful analytical tool for the assessment of this compound. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In the context of purity assessment, GC-MS is employed to separate this compound from any starting materials, byproducts, or impurities that may be present after its synthesis. The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification.

For reaction monitoring, GC-MS allows for the real-time or near-real-time analysis of reaction mixtures. nih.gov This is critical for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of this compound. By taking small aliquots of the reaction mixture at various time points, chemists can track the consumption of reactants and the formation of the product and any intermediates or byproducts. This data is invaluable for understanding reaction kinetics and mechanisms.

Below is an illustrative table of potential impurities in a this compound synthesis that could be identified and quantified using GC-MS.

Table 1: Potential Impurities in this compound Synthesis Detectable by GC-MS

| Compound Name | Molecular Formula | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Acetone (B3395972) | C3H6O | 2.5 | 43, 58 |

| Propan-1-ol | C3H8O | 3.1 | 31, 45, 59 |

| 2-Isopropoxypropane | C6H14O | 5.8 | 43, 45, 87 |

Application of Other Chromatographic Separations (e.g., HPLC)

While GC-MS is well-suited for the volatile this compound, High-Performance Liquid Chromatography (HPLC) can also be a valuable analytical technique, particularly for the analysis of less volatile impurities or for non-volatile starting materials that might be used in alternative synthetic routes. mdpi.com

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode that could be applied. researchgate.net In this setup, this compound, being a relatively nonpolar compound, would be retained on the column and separated from more polar impurities. Detection in HPLC can be achieved through various detectors, with ultraviolet (UV) detection being common if the impurities possess a chromophore. For compounds like this compound that lack a strong UV chromophore, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be more appropriate.

The choice between GC and HPLC is often dictated by the volatility and thermal stability of the analyte and the impurities of interest. For routine purity analysis of this compound itself, GC-MS is generally the more direct and sensitive method.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for the structural elucidation of this compound and for confirming its identity and purity. These methods provide detailed information about the molecular structure and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic compounds. nih.gov For this compound, both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum for this compound would be expected to show characteristic signals for the methyl protons and the methylene (B1212753) and methine protons of the propoxy groups.

¹³C NMR would reveal the number of different types of carbon atoms in the molecule.

Infrared (IR) spectroscopy is another key technique used to identify the functional groups present in a molecule. chemicalbook.com The IR spectrum of this compound would exhibit characteristic C-O and C-H stretching and bending vibrations. The absence of a strong carbonyl (C=O) peak would confirm the complete conversion of the starting ketone, and the absence of a broad O-H peak would indicate the absence of alcohol impurities. nih.gov

The following table summarizes the expected spectroscopic data for this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Signals/Bands | Interpretation |

|---|---|---|

| ¹H NMR | Chemical shifts (δ) around 0.9 ppm (triplet), 1.2 ppm (singlet), 1.5 ppm (sextet), and 3.4 ppm (triplet) | Corresponds to the different proton environments in the propoxy and propane (B168953) backbone. |

| ¹³C NMR | Chemical shifts (δ) in the ranges of 10-30 ppm and 60-70 ppm | Indicates the various carbon environments of the methyl and methylene groups. |

Quantitative Analytical Techniques for Process Control and Quality Assurance

For industrial-scale production of this compound, robust quantitative analytical techniques are essential for process control and quality assurance. gjpb.de These methods ensure that the final product meets the required specifications for purity and consistency.

Gas chromatography with flame ionization detection (GC-FID) is a widely used quantitative technique for the analysis of volatile organic compounds like this compound. The area of the peak in the chromatogram is directly proportional to the concentration of the compound. By using a calibrated internal or external standard, the exact concentration of this compound can be determined. This method is highly reproducible and accurate, making it ideal for quality control laboratories.

Statistical Process Control (SPC) can be implemented using data from these quantitative analyses. researchgate.netgjpb.de By monitoring key quality attributes over time, any deviations from the established process parameters can be quickly identified and corrected, ensuring consistent product quality. researchgate.netgjpb.de

Titration methods can also be employed for quantitative analysis in specific contexts. For instance, Karl Fischer titration is a standard method for determining the water content in organic solvents and reagents, which is a critical parameter in the synthesis of acetals like this compound, as the presence of water can drive the reaction equilibrium back towards the starting materials.

The selection of a quantitative technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration range of the analyte, and the sample matrix.

Table 3: Quantitative Analytical Techniques for Quality Control of this compound

| Technique | Parameter Measured | Application |

|---|---|---|

| GC-FID | Purity/Assay | Final product quality control, determination of impurity levels. |

| Karl Fischer Titration | Water Content | Monitoring of raw material quality and reaction conditions. |

Computational and Theoretical Investigations of 2,2 Dipropoxypropane

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic nature and structural characteristics of molecules. For 2,2-Dipropoxypropane, these calculations focus on its electronic distribution, bonding patterns, and preferred spatial arrangements.

Computational Modeling of Reaction Mechanisms

Computational modeling plays a significant role in understanding the mechanisms by which this compound participates in chemical reactions.

Elucidation of Ketalization and Hydrolysis Pathways

As a ketal, this compound is susceptible to hydrolysis, particularly under acidic conditions, regenerating its precursor carbonyl compound and alcohol. Computational studies can model these reaction pathways, identifying transition states, activation energies, and intermediate species involved in the ketalization and hydrolysis processes rsc.org. By simulating these mechanisms, researchers can elucidate the step-by-step process of bond breaking and formation, providing detailed insights into the reaction kinetics and thermodynamics. Understanding these pathways is crucial for controlling the stability and reactivity of the compound.

Prediction of Reactivity and Selectivity

Computational methods, particularly DFT, are employed to predict the reactivity and selectivity of this compound in various chemical transformations nih.gov. By analyzing electronic properties, such as frontier molecular orbitals and atomic charges, and by calculating reaction barriers, researchers can forecast how the molecule will behave in the presence of different reagents or under varying conditions. This predictive capability is essential for designing new synthetic routes or optimizing existing processes, ensuring that reactions proceed with the desired outcome and minimal side products.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions in condensed phases. These simulations can reveal how this compound interacts with its surrounding environment, including solvent molecules or other solute molecules dovepress.comdiva-portal.orgnih.govmdpi.com. By modeling the collective motion of atoms and molecules over time, MD simulations can provide insights into solvation effects, the formation of clusters, and the strength and nature of intermolecular forces, such as van der Waals forces and hydrogen bonding. Understanding these interactions is key to predicting the physical properties and chemical behavior of this compound in solution or in complex mixtures dovepress.comdiva-portal.orgmdpi.commdpi.com.

Comparative Studies with Analogous Ketal and Acetal Compounds

Structural and Reactivity Comparisons with 2,2-Dimethoxypropane (B42991) and 2,2-Diethoxypropane

2,2-Dipropoxypropane is a ketal formed from the reaction of acetone (B3395972) with 1-propanol (B7761284). Its structure features a central carbon atom bonded to two propoxy groups and two methyl groups. This contrasts with its analogues, 2,2-Dimethoxypropane (DMP) and 2,2-Diethoxypropane (DEP), which are also ketals derived from acetone but differ in their alkoxy substituents: methoxy (B1213986) (-OCH₃) for DMP and ethoxy (-OCH₂CH₃) for DEP.

| Compound | Structure | Derived from | Alkoxy Group | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| This compound | CH₃-C(OCH₂CH₂CH₃)₂-CH₃ | Acetone, 1-Propanol | Propoxy | ~160.25 | ~170 (est.) | ~0.85 (est.) |

| 2,2-Dimethoxypropane (DMP) | CH₃-C(OCH₃)₂-CH₃ | Acetone, Methanol (B129727) | Methoxy | 104.15 | 83 wikipedia.orgchemicalbook.comsigmaaldrich.com | 0.85 wikipedia.orgsigmaaldrich.comontosight.ai |

| 2,2-Diethoxypropane (DEP) | CH₃-C(OCH₂CH₃)₂-CH₃ | Acetone, Ethanol (B145695) | Ethoxy | 132.20 sigmaaldrich.com | 116-117 chemicalbook.comchemicalbook.comchemdad.com | 0.82 chemicalbook.comchemicalbook.comchemdad.com |

Structurally, the primary difference lies in the length and steric bulk of the alkoxy chains. The propoxy groups in this compound are longer and more sterically demanding than the methoxy groups of DMP and the ethoxy groups of DEP. This difference in steric hindrance can subtly influence reactivity, particularly in reactions involving the acetal (B89532) carbon.

In terms of reactivity, all three compounds are ketals and are susceptible to acid-catalyzed hydrolysis, reverting to acetone and their respective alcohols (methanol for DMP, ethanol for DEP, and 1-propanol for this compound). DMP is notably used as a water scavenger due to its efficient reaction with water under acidic conditions, forming acetone and methanol wikipedia.orgatamanchemicals.com. While specific quantitative hydrolysis rate data for this compound relative to DMP and DEP is not detailed in the provided snippets, the general trend suggests that increased steric bulk from longer alkoxy chains might lead to slightly slower hydrolysis rates, though the fundamental ketal structure remains the primary determinant of stability.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research in the synthesis of 2,2-Dipropoxypropane is expected to concentrate on developing more efficient, environmentally benign, and economically viable methods. Current synthesis typically involves the acetalization of propionaldehyde (B47417) with propanol (B110389) under acidic conditions . However, there is a clear impetus to explore alternative catalytic systems that offer higher yields, reduced reaction times, and milder conditions. This includes investigating novel heterogeneous catalysts that can be easily separated and recycled, thereby minimizing waste and improving process sustainability . Furthermore, research into utilizing renewable feedstocks for both propionaldehyde and propanol could align the production of this compound with green chemistry principles, such as the use of biomass-derived materials topsoe.comnrel.govbiofueljournal.comiiasa.ac.atmdpi.com. Advanced synthesis techniques, such as continuous flow reactor systems, are also being explored to enhance process control and scalability .

A comparative analysis of catalytic systems for acetalization highlights the potential for improvement:

| Catalyst | Concentration (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |

| H₂SO₄ | 1.0 | 85 | 5 | 78 | Strong acid, but can lead to side reactions. |

| HCl (gas) | 0.8 | 90 | 4 | 82 | Effective, but handling gaseous HCl poses challenges. |

| p-TsOH | 0.5 | 80 | 6 | 91 | High yield, good acidity, low volatility. |

| Amberlyst-15 | 2.0 | 100 | 3 | 85 | Heterogeneous, recyclable, but requires higher temperatures. |

| Cr/Activated Carbon | (Not specified) | (Not specified) | (Not specified) | (Not specified) | Mentioned for conversion of n-propanol to this compound scientific.net. |

Data synthesized from industrial acetalization practices and literature .

Exploration of Untapped Applications in Advanced Functional Materials

The unique chemical structure of this compound, as an acetal (B89532), suggests potential applications in areas beyond its current known uses. Research could focus on its incorporation into advanced functional materials, such as polymers, coatings, or specialty chemicals. Its stability profile, being generally stable under normal conditions but reactive towards strong acids or bases due to its ether linkages, makes it a candidate for applications requiring controlled release or specific reactivity evitachem.com. For instance, its potential role in organic templating processes, as suggested for propane (B168953) derivatives , could be further investigated. Furthermore, its presence in certain industrial formulations, such as gel pen inks, hints at its utility as a solvent or carrier, a property that could be leveraged in developing new material formulations with tailored properties evitachem.com. Future work might explore its use as a cross-linking agent or as a monomer in the synthesis of novel polymers with specific thermal or mechanical characteristics.

Deeper Mechanistic Understanding of Complex Transformations

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. While its fundamental acetalization mechanism is understood , its participation in more complex transformations, such as those encountered in electrochemical processes or as a potential impurity in industrial reactions, warrants further investigation. For example, its formation as an impurity via aldolization reactions in catalyst inks has been identified, highlighting the need to understand the precise catalytic pathways and conditions that lead to its generation mdpi.com. Research into its degradation pathways, particularly its susceptibility to hydrolysis under acidic conditions, is also important for defining its application limits . Computational studies and advanced kinetic analyses could provide deeper insights into these transformations, aiding in the design of more controlled processes chemrxiv.org.

Innovation in Advanced Analytical Method Development

The accurate and sensitive detection and quantification of this compound are essential for quality control, process monitoring, and research applications. Future efforts in analytical method development should focus on enhancing specificity, sensitivity, and efficiency. While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for its identification mdpi.com, advancements could involve developing hyphenated techniques or employing novel detection systems. For instance, the use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), could improve the accuracy of identification in complex matrices itrcweb.org. The development of rapid, point-of-care diagnostic methods, inspired by breath analysis for infectious diseases where compounds like this compound have been identified as potential biomarkers nih.gov, could also be an avenue for innovation agnopharma.comamericanpharmaceuticalreview.comijrpas.comresearchgate.netijrpb.com. Research into developing selective sensors or chromatographic methods with improved separation capabilities would further enhance analytical capabilities.

Compound List:

this compound

Propionaldehyde

Propanol

p-Toluenesulfonic acid (p-TsOH)

Sulfuric acid (H₂SO₄)

Hydrogen chloride (HCl)

Amberlyst-15

Chromium/Activated Carbon

Propionic acid

Acetic acid

Propanal

Acetaldehyde

Propyl propionate (B1217596)

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

6PPD-quinone

1,2-propanediol

2-(sulfooxy)propane-1,2,3-tricarboxylic acid

2,2-Dimethoxybutane

Tetrahydro-2-methylfuran

2-Methyltetrahydrofuran

Q & A

Q. What are the standard methods for synthesizing and characterizing 2,2-Dipropoxypropane in laboratory settings?

Synthesis typically involves acetal formation via acid-catalyzed reactions between aldehydes and alcohols. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinct proton environments at δ 1.0–1.5 ppm for propoxy groups) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Calibration with certified reference materials ensures accuracy .

Q. Where can researchers access authoritative data on the physicochemical properties of this compound?

Q. What safety protocols should be followed when handling this compound in laboratory environments?

Use acid-resistant gloves, indirect-vent goggles, and fume hoods to minimize inhalation risks. Implement daily decontamination of work surfaces and emergency showers for accidental exposure. Adhere to OSHA standards for chemical hygiene .

Q. What are the key spectroscopic features of this compound that aid in its identification?

Key NMR signals include triplet peaks for propoxy methyl groups (δ ~0.9 ppm) and quartets for methylene protons (δ ~3.4–3.7 ppm). GC-MS fragmentation patterns show a base peak at m/z 57 (C₃H₅O⁺) .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratory setups?

Standardize reaction conditions (temperature, catalyst concentration) and validate purity via GC-MS with internal standards. Document procedural deviations and share protocols for inter-lab comparisons .

Advanced Research Questions

Q. How can this compound be utilized as a volatile organic compound (VOC) biomarker in disease diagnosis studies?

Design breath analysis experiments using GC-MS to detect VOC profiles in biological samples. For example, swine Influenza A studies identified this compound as a biomarker, with statistical models (e.g., PCA) differentiating infected vs. control groups .

Q. What experimental strategies are recommended to address contradictions in reported VOC concentrations of this compound across studies?

Cross-validate analytical methods (e.g., GC-MS vs. LC-MS) and standardize sampling protocols (e.g., breath collection bags, storage conditions). Replicate studies under controlled humidity/temperature to isolate environmental variability .

Q. How can researchers design a robust experimental framework to investigate the environmental stability of this compound under varying conditions?

Use environmental chambers to simulate degradation pathways (e.g., hydrolysis, photolysis). Quantify degradation products via high-resolution mass spectrometry (HRMS) and correlate stability with pH, UV exposure, and microbial activity .

Q. What methodologies are effective in quantifying trace levels of this compound in complex biological matrices?

Employ solid-phase microextraction (SPME) for pre-concentration, coupled with tandem MS (MS/MS) for enhanced sensitivity. Use isotope-labeled analogs (e.g., ¹³C-propoxy derivatives) as internal standards to correct for matrix effects .

Q. What statistical approaches are suitable for analyzing the correlation between this compound concentration and disease progression in longitudinal studies?

Apply mixed-effects models to account for individual variability and time-dependent confounders. Use receiver operating characteristic (ROC) curves to evaluate biomarker sensitivity/specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.